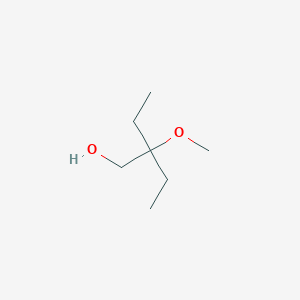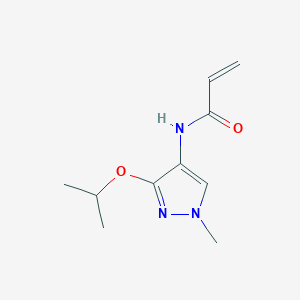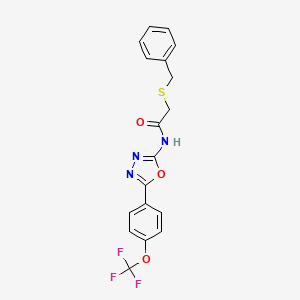![molecular formula C18H16N6O3 B2874905 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 941915-01-1](/img/structure/B2874905.png)
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a compound with a complex structure that has captured the interest of researchers across various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one as the core structure. This core undergoes substitution reactions to introduce the 4-methyl and 7-oxo functional groups. Subsequently, coupling reactions with 5-methylisoxazole derivatives are carried out under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where reagents are added stepwise under specific temperature and pressure conditions. Solvent choice, reaction time, and purification techniques such as recrystallization or chromatography play a crucial role in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions: For oxidation, strong oxidizing agents like potassium permanganate or hydrogen peroxide might be used. Reduction reactions could involve reagents such as lithium aluminum hydride. Substitution reactions generally require nucleophiles or electrophiles under conditions facilitated by catalysts or base/acidic environments.
Major Products: The major products formed from these reactions can include hydroxyl, amino, or halogenated derivatives, depending on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: In the realm of chemistry, this compound is valuable as an intermediate in the synthesis of more complex molecules.
Biology: Its potential bioactivity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Researchers are exploring its use as a scaffold for developing novel therapeutics aimed at treating various diseases, including cancers and inflammatory disorders.
Industry: The compound could find applications in material science for developing new polymers or in the agrochemical industry for designing new pesticides.
Wirkmechanismus
The mechanism of action of 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. For instance, the compound might inhibit or activate certain enzymes, thereby altering metabolic or signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, such as other pyrazolopyridazine derivatives, 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide stands out due to its unique functional groups and their positions on the ring structures. This uniqueness can translate into distinct biological activities and chemical reactivity profiles.
Similar Compounds:1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazine
N-(5-methylisoxazol-3-yl)acetamide derivatives
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-11-8-15(22-27-11)20-16(25)10-23-18(26)17-14(12(2)21-23)9-19-24(17)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLQBOESFDPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B2874828.png)







![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)
![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/new.no-structure.jpg)


